N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11373750
InChI: InChI=1S/C13H13N5O2/c1-8-2-4-9(5-3-8)16-11(19)6-10-12(20)17-13-14-7-15-18(10)13/h2-5,7,10H,6H2,1H3,(H,16,19)(H,14,15,17,20)
SMILES:
Molecular Formula: C13H13N5O2
Molecular Weight: 271.27 g/mol

N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

CAS No.:

Cat. No.: VC11373750

Molecular Formula: C13H13N5O2

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide -

Specification

Molecular Formula C13H13N5O2
Molecular Weight 271.27 g/mol
IUPAC Name N-(4-methylphenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Standard InChI InChI=1S/C13H13N5O2/c1-8-2-4-9(5-3-8)16-11(19)6-10-12(20)17-13-14-7-15-18(10)13/h2-5,7,10H,6H2,1H3,(H,16,19)(H,14,15,17,20)
Standard InChI Key PVTGZYHSWXPYNP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC=NN23

Introduction

N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide is a complex organic compound featuring a 4-methylphenyl group linked to an acetamide moiety and a 5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazole ring system. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities and structural properties. The imidazo[1,2-b] triazole framework is recognized for its role in various pharmacological activities, making this compound an interesting subject for drug development research .

Biological Activities and Potential Applications

Compounds containing the imidazo[1,2-b] triazole structure are often investigated for their potential therapeutic applications, including antibacterial and anticancer activities. N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide exhibits significant biological activity that may include interactions with specific enzymes or receptors within biological pathways.

Synthesis and Chemical Pathways

The synthesis of N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide typically follows multi-step organic synthesis protocols. Key steps may include the formation of the imidazo[1,2-b] triazole ring and the attachment of the acetamide and 4-methylphenyl groups. Optimizing these steps is crucial for achieving higher yields and purities while ensuring scalability for industrial production.

Interaction Studies and Therapeutic Potential

Interaction studies involving N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide focus on its binding affinities with biological targets such as enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level with targets involved in disease pathways. These studies are essential for understanding its mechanism of action and optimizing its therapeutic efficacy.

Comparison with Similar Compounds

CompoundMolecular WeightBiological Activity
N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide271.27 g/molPotential anticancer and antibacterial activities
N-(4-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide363.4 g/molInvestigated for medicinal chemistry applications
2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide415.4 g/molExhibits potential in pharmaceutical applications with enhanced lipophilicity

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